

# stability of ML 145 in solution and storage conditions

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## Compound of Interest

Compound Name: ML 145

Cat. No.: B1139099

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## Technical Support Center: ML145 Stability and Storage

This technical support center provides guidance on the stability of the GPR35 antagonist, ML145, in solution and outlines recommended storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of ML145 in experimental settings.

## Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of ML145?

A1: For long-term storage, it is recommended to store solid ML145 at -20°C. For short-term storage, 4°C is acceptable. The compound should be kept in a dry, dark place.

Q2: What is the recommended solvent for preparing ML145 stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of ML145.

Q3: How should I store ML145 stock solutions?

A3: ML145 stock solutions in DMSO can be stored at -20°C for several months. For short-term storage, 4°C is suitable for a few days to weeks. It is advisable to aliquot the stock solution into

smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q4: What is the solubility of ML145 in DMSO?

A4: ML145 is soluble in DMSO at a concentration of up to 100 mM (48.26 mg/mL).

Q5: Is ML145 stable in aqueous solutions?

A5: While specific data on the stability of ML145 in various aqueous buffers is limited, a study has reported its stability in plasma. ML145 showed moderate stability in human plasma (77% remaining after a certain period) and higher stability in mouse plasma (94% remaining). However, it exhibited poor stability in human and mouse liver microsomes, suggesting susceptibility to metabolic degradation. The stability in aqueous buffers used for in vitro assays may vary depending on the pH, temperature, and composition of the buffer. It is highly recommended to prepare fresh dilutions in aqueous buffers for each experiment.

Q6: Can I freeze-thaw my ML145 stock solution in DMSO?

A6: While several freeze-thaw cycles may not significantly damage many small molecules in DMSO, it is best practice to minimize them. DMSO is hygroscopic and can absorb moisture from the air upon opening, which may affect the stability of the compound over time. Aliquoting the stock solution is the best way to avoid this issue.

## Troubleshooting Guide

Issue: My ML145 precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer.

- Cause: The aqueous solubility of ML145 may have been exceeded. Hydrophobic compounds dissolved in a high concentration of an organic solvent like DMSO can precipitate when diluted into an aqueous medium.
- Solutions:
  - Lower the final concentration: Try using a lower final concentration of ML145 in your assay.

- Increase the DMSO concentration (with caution): A slightly higher final concentration of DMSO (e.g., up to 0.5%) might be necessary to maintain solubility. However, always include a vehicle control in your experiment to ensure the DMSO concentration itself is not affecting the biological outcome.
- Sonication: Briefly sonicate the diluted solution to aid in dissolving any precipitate.
- Prepare fresh dilutions: Do not use a solution that has already precipitated. Prepare a fresh dilution from your stock solution immediately before use.

Issue: I am observing inconsistent or weaker than expected activity of ML145 in my experiments.

- Cause: This could be due to the degradation of ML145 in your stock solution or in the aqueous assay buffer.
- Solutions:
  - Use a fresh stock solution: If your DMSO stock solution is old or has been stored improperly, prepare a fresh one.
  - Prepare working solutions fresh: Dilute the DMSO stock into your aqueous buffer immediately before starting your experiment. Do not store ML145 in aqueous solutions for extended periods.
  - Perform a stability check: If you suspect instability in your assay conditions, you can perform a simple stability experiment by incubating ML145 in your assay buffer for the duration of your experiment and then testing its activity.

## Data Presentation

Table 1: Recommended Storage Conditions for ML145

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	Long-term (months to years)	Store in a dry, dark place.
4°C	Short-term (days to weeks)	Store in a dry, dark place.	
Stock Solution (in DMSO)	-20°C	Long-term (months)	Aliquot to avoid freeze-thaw cycles.
4°C	Short-term (days to weeks)		

Table 2: Known Stability of ML145 in Biological Matrices

Matrix	Stability	Notes
Human Plasma	77% remaining	Indicates moderate stability.
Mouse Plasma	94% remaining	Indicates good stability.
Human Liver Microsomes	2.4% remaining	Indicates poor metabolic stability.
Mouse Liver Microsomes	7.0% remaining	Indicates poor metabolic stability.

Note: The time points for the stability assessment in plasma and microsomes were not specified in the available public data.

## Experimental Protocols

### Protocol 1: Assessment of Kinetic Solubility in Aqueous Buffer

This protocol helps determine the approximate kinetic solubility of ML145 in a specific aqueous buffer.

- Prepare a high-concentration stock solution: Dissolve ML145 in 100% DMSO to create a 10 mM stock solution.
- Serial Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
- Dilution in Aqueous Buffer: In a clear 96-well plate, add 2  $\mu$ L of each DMSO concentration to 98  $\mu$ L of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a 1:50 dilution.
- Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
- Visual Inspection: Visually inspect each well for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
- (Optional) Turbidity Measurement: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.

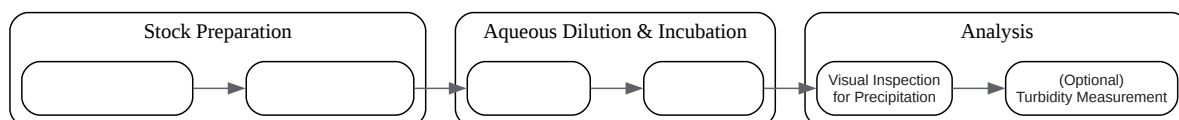
## Protocol 2: Assessment of Chemical Stability in Solution by HPLC

This protocol outlines a general procedure to evaluate the stability of ML145 in a solution over time using High-Performance Liquid Chromatography (HPLC).

- Prepare Initial Sample (T=0):
  - Prepare a solution of ML145 in the desired buffer (e.g., cell culture medium or physiological buffer) at the final working concentration.
  - Immediately take an aliquot and mix it with an equal volume of a cold organic solvent (e.g., acetonitrile) to stop any degradation. This is your T=0 sample.
- Incubate Sample: Incubate the remaining solution under your desired experimental conditions (e.g., 37°C).
- Collect Time-Point Samples: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and process them as described in step 1.

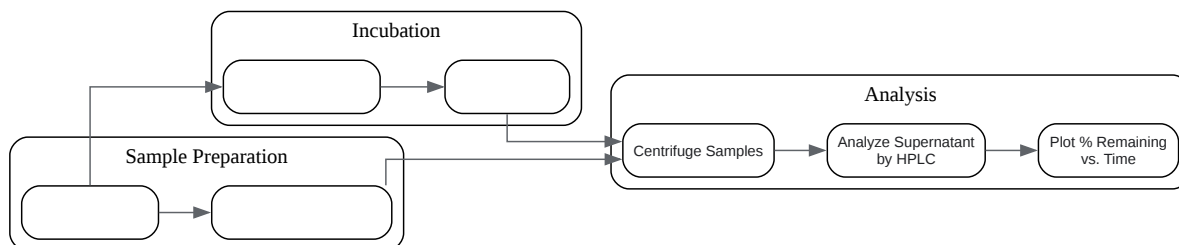
- HPLC Analysis:
  - Centrifuge all the collected samples to pellet any precipitated material.
  - Analyze the supernatant of each sample by a validated reverse-phase HPLC method to quantify the amount of ML145 remaining.
- Data Analysis: Plot the percentage of ML145 remaining versus time to determine its stability under the tested conditions.

## Visualizations



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Caption: Workflow for assessing the kinetic solubility of ML145.



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Caption: Workflow for assessing the chemical stability of ML145 in solution.

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